![molecular formula C6H4ClN3O2S B6159181 imidazo[1,2-a]pyrimidine-3-sulfonyl chloride CAS No. 1097218-28-4](/img/no-structure.png)

imidazo[1,2-a]pyrimidine-3-sulfonyl chloride

货号 B6159181

CAS 编号:

1097218-28-4

分子量: 217.6

InChI 键:

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

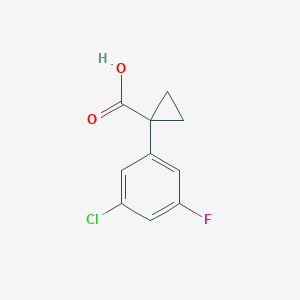

Imidazo[1,2-a]pyrimidine-3-sulfonyl chloride is a type of imidazopyridine, which is an important fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazo[1,2-a]pyrimidine derivatives are synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported .Molecular Structure Analysis

Imidazo[1,2-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of the prepared catalyst was characterized using Fourier transform infrared spectroscopy (FT-IR), energy dispersive X-ray analysis (EDX), field emission scanning electron microscopy (FESEM), thermo gravimetric analysis (TGA) and X-ray diffraction (XRD) .Chemical Reactions Analysis

The reaction between 2-chloropyridines and 2H-azirines provides imidazo[1,2-a]pyridines . A copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines for the synthesis of imidazo[1,2-a]pyridines has also been reported .未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for imidazo[1,2-a]pyrimidine-3-sulfonyl chloride involves the reaction of imidazo[1,2-a]pyrimidine-3-sulfonic acid with thionyl chloride.", "Starting Materials": [ "Imidazo[1,2-a]pyrimidine-3-sulfonic acid", "Thionyl chloride" ], "Reaction": [ "Add imidazo[1,2-a]pyrimidine-3-sulfonic acid to a reaction flask", "Add thionyl chloride dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture to room temperature", "Filter the precipitated product", "Wash the product with cold diethyl ether", "Dry the product under vacuum to obtain imidazo[1,2-a]pyrimidine-3-sulfonyl chloride" ] } | |

CAS 编号 |

1097218-28-4 |

产品名称 |

imidazo[1,2-a]pyrimidine-3-sulfonyl chloride |

分子式 |

C6H4ClN3O2S |

分子量 |

217.6 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

2-(2-chloro-6-fluoro-4-methoxyphenyl)acetic acid

1782348-46-2

2-(5-fluoro-4-methoxy-2-methylphenyl)acetic acid

1783600-52-1

2,4-dichloro-5-methoxybenzene-1-sulfonyl chloride

1780378-95-1

4-(6-aminopyridin-3-yl)-1-methylpiperazin-2-one

868254-41-5